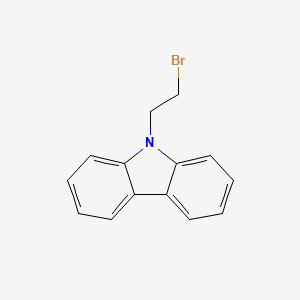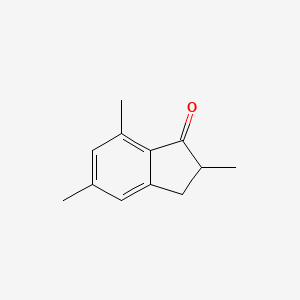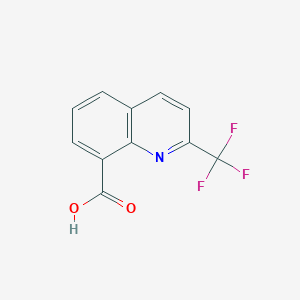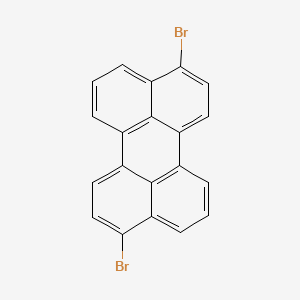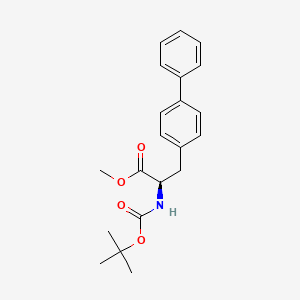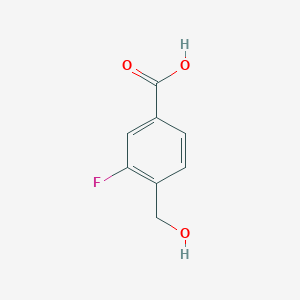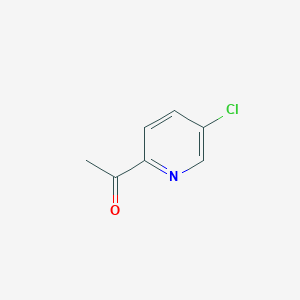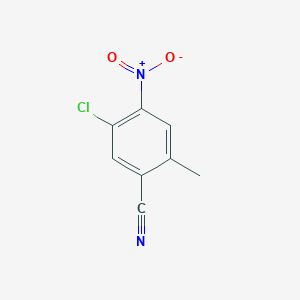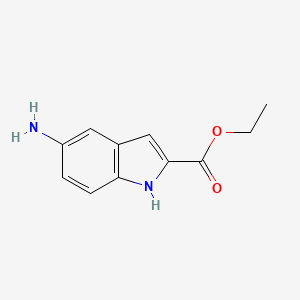
Ethyl-5-Amino-1H-Indol-2-carboxylat
Übersicht
Beschreibung
“Ethyl 5-amino-1H-indole-2-carboxylate” is a compound that belongs to the class of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate . For example, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate was synthesized by stirring with dioxane and aqueous dimethylamine and formalin, heated at 70°C for 4 hours .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Wissenschaftliche Forschungsanwendungen
Synthese von Oxazino[4,3-a]indolen
Diese Verbindung dient als Reaktant für die Synthese von Oxazino[4,3-a]indolen durch Kaskadenadditions-Cyclisierungsreaktionen. Diese Reaktionen sind bedeutsam für die Bildung komplexer molekularer Strukturen, die verschiedene pharmazeutische Anwendungen haben können .
Cannabinoid-CB1-Rezeptor-Antagonisten
Es wird bei der Herstellung von Indolcarboxamiden verwendet, die als Antagonisten für Cannabinoid-CB1-Rezeptoren wirken. Diese Rezeptoren sind ein Ziel für die Entwicklung neuer Therapien für Schmerzen, Fettleibigkeit und sogar einige psychiatrische Erkrankungen .
Entzündungshemmende und Schmerzmittel
Ethyl-5-Amino-1H-Indol-2-carboxylat ist ein Reaktant für die Herstellung von Indol-3-propionsäuren, die potenzielle entzündungshemmende und schmerzlindernde Eigenschaften aufweisen. Dies könnte von Vorteil sein bei der Entwicklung neuer Behandlungen für Erkrankungen, die mit Entzündungen und Schmerzen verbunden sind .
Friedel-Crafts-Acylierung
Die Verbindung wird in Friedel-Crafts-Acylierungsreaktionen mit Nitrobenzoylchlorid verwendet. Diese Art von Reaktion wird verwendet, um Acylgruppen in aromatische Verbindungen einzuführen, die ihre chemischen Eigenschaften für verschiedene Anwendungen modifizieren können .
CRTH2-Rezeptor-Antagonisten
Es dient als Reaktant für die Herstellung von CRTH2-Rezeptor-Antagonisten. Diese Rezeptoren sind an allergischen Entzündungen beteiligt und machen sie zu einem Ziel für die Behandlung allergischer Erkrankungen .
Indolamin-2,3-Dioxygenase (IDO)-Inhibitoren
Die Verbindung wird zur Herstellung von IDO-Inhibitoren verwendet. IDO spielt eine Rolle bei der Immunsuppression bei Krebs, und seine Hemmung gilt als vielversprechende Strategie für die Krebsimmuntherapie .
Antihypertriglyceridämische Mittel
Es ist an der Herstellung von N-(Benzoylphenyl)-1H-Indol-2-carboxamiden beteiligt, die starke antihypertriglyceridämische Wirkungen gezeigt haben. Diese Anwendung könnte zu neuen Behandlungen für hohe Triglyceridspiegel im Blut führen .
Antiproliferative Mittel
This compound wird verwendet, um Mittel herzustellen, die antiproliferative Wirkungen gegen menschliche Leukämie-K562-Zellen haben. Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Behandlungen für bestimmte Arten von Leukämie hin .
Wirkmechanismus
Target of Action
Ethyl 5-amino-1H-indole-2-carboxylate is an indole derivative. Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Zukünftige Richtungen
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Biochemische Analyse
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many alkaloids obtained from plants .
Subcellular Localization
The localization of indole derivatives can be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
ethyl 5-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGCOZXVVVIAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444006 | |
| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71086-99-2 | |
| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
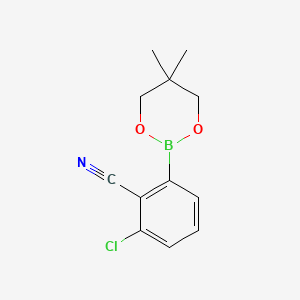
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)

